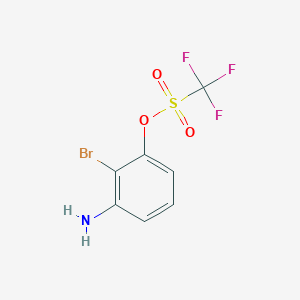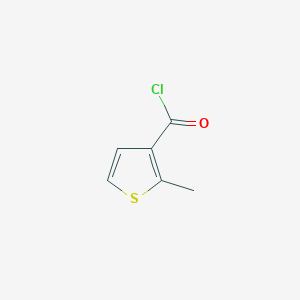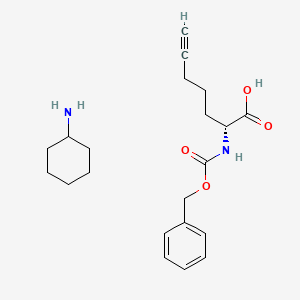
Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-
概要
説明
Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, is a chemical compound with the molecular formula C5H6F2O. . This compound is characterized by the presence of a cyclopropane ring, a carboxaldehyde group, and two fluorine atoms, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, typically involves the reaction of cyclopropane derivatives with fluorinating agents. One common method is the fluorination of 1-methylcyclopropanecarboxaldehyde using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions, including low temperatures and an inert atmosphere, to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is designed to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2-Difluoro-1-methylcyclopropanecarboxylic acid.
Reduction: 2,2-Difluoro-1-methylcyclopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, involves its interaction with specific molecular targets. The presence of the fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical pathways. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, potentially modulating their activity.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxaldehyde: Lacks the fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-1-methylcyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
2,2-Difluoro-1-methylcyclopropanol: Contains an alcohol group instead of an aldehyde group.
Uniqueness
Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, is unique due to the presence of both the cyclopropane ring and the difluoromethyl group. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
特性
IUPAC Name |
2,2-difluoro-1-methylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O/c1-4(3-8)2-5(4,6)7/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNIAEWJDGNJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[2,6-Bis(trifluoromethyl)-6-trimethylsilyloxy-2-bicyclo[3.3.1]nonanyl]oxy-trimethylsilane](/img/structure/B3039635.png)


![dimethyl [2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbonyl}oxy)ethyl]phosphonate](/img/structure/B3039642.png)


![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)

